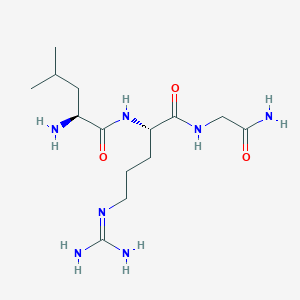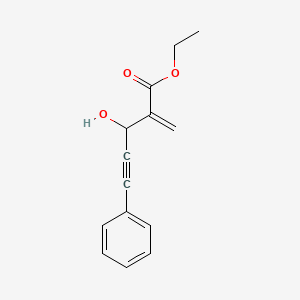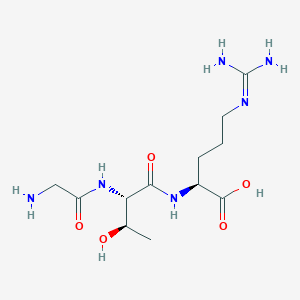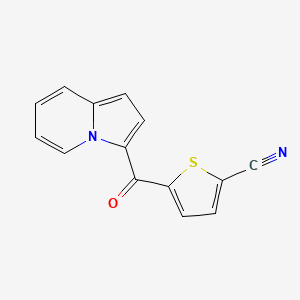
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is a complex organic compound with the molecular formula C14H8N2OS. This compound features an indolizine moiety attached to a thiophene ring, which is further substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile typically involves the condensation of indolizine derivatives with thiophene-2-carbonitrile. One common method includes the use of a zerovalent platinum bisalkylphosphine fragment to facilitate the reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiophene ring may also contribute to the compound’s activity by interacting with cellular components and modulating their functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanothiophene: A simpler analog with similar chemical properties.
Indole derivatives: Compounds with an indole moiety that exhibit diverse biological activities.
Uniqueness
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is unique due to its combined indolizine and thiophene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs.
Propiedades
Número CAS |
501948-54-5 |
|---|---|
Fórmula molecular |
C14H8N2OS |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
5-(indolizine-3-carbonyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-11-5-7-13(18-11)14(17)12-6-4-10-3-1-2-8-16(10)12/h1-8H |
Clave InChI |
BGHPFQLLQFLPBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(S3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
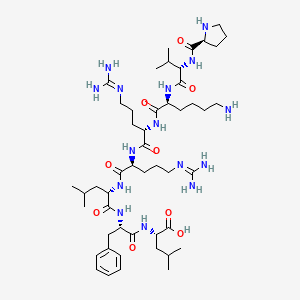
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
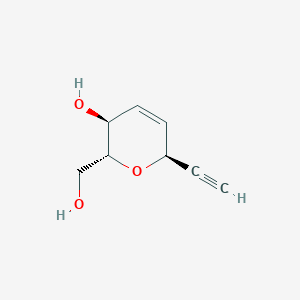
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

